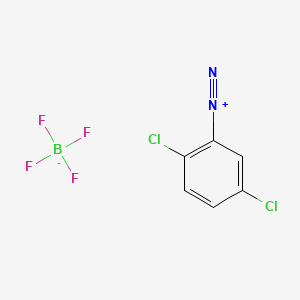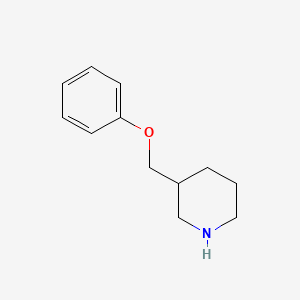
3-(Phenoxymethyl)piperidine
Overview
Description
3-(Phenoxymethyl)piperidine is an organic compound characterized by a piperidine ring substituted with a phenoxymethyl group at the third position
Mechanism of Action
Target of Action
3-(Phenoxymethyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are various types of cancer cells, including breast, prostate, colon, lung, and ovarian cancer cells . It acts as a potential clinical agent against these cancers when used alone or in combination with other drugs .
Mode of Action
The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . Both piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . For instance, it regulates the phosphatidylinositor-3-kinase/Akt signaling pathway, an important pathway for the survival of breast cancer cells . When breast cancer cell lines are treated with piperidine derivatives, the phosphorylation of the Ser473 residue on Akt is decreased, leading to the inhibition of the Akt signaling pathway .
Pharmacokinetics
Piperidine derivatives are known for their bioavailability-enhancing abilities . These properties are crucial in determining the compound’s impact on bioavailability, which in turn influences its therapeutic efficacy.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . It achieves this by inhibiting cell migration, inducing cell cycle arrest, and regulating crucial signaling pathways . This leads to decreased survivability of cancer cells and potential therapeutic benefits in various types of cancers .
Biochemical Analysis
Cellular Effects
It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)piperidine typically involves the reaction of piperidine with phenylmethanol (benzyl alcohol) under specific conditions. One common method includes:
Reactants: Piperidine and phenylmethanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Often conducted in an organic solvent like toluene or ethanol.
Temperature: The reaction mixture is heated to reflux, typically around 80-100°C.
Procedure: The reactants are mixed in the solvent, the catalyst is added, and the mixture is heated under reflux for several hours. The product is then isolated by distillation or crystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reactants and conditions but optimized for large-scale production, including automated control of temperature, pressure, and reactant feed rates.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-(phenylmethyl)piperidine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3-(Phenoxycarbonyl)piperidine.
Reduction: 3-(Phenylmethyl)piperidine.
Substitution: Various N-substituted piperidines depending on the substituent used.
Scientific Research Applications
3-(Phenoxymethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Comparison with Similar Compounds
3-(Phenylmethyl)piperidine: Lacks the oxygen atom in the phenoxymethyl group.
3-(Phenoxyethyl)piperidine: Has an ethyl linker instead of a methylene group.
Uniqueness: 3-(Phenoxymethyl)piperidine is unique due to the presence of the phenoxymethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of research and industrial applications
Properties
IUPAC Name |
3-(phenoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXUUHNIFYPKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576640 | |
| Record name | 3-(Phenoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405059-85-0 | |
| Record name | 3-(Phenoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)
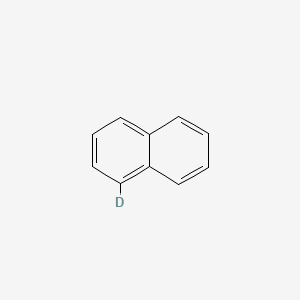
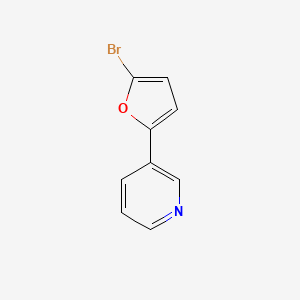
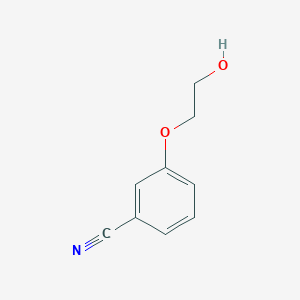
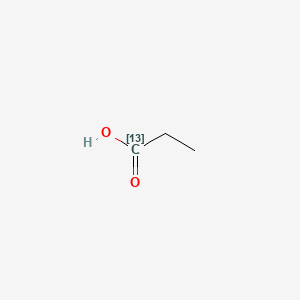
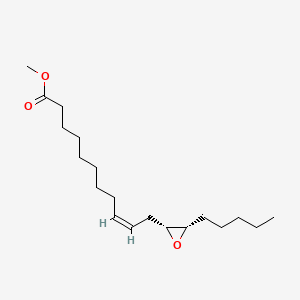
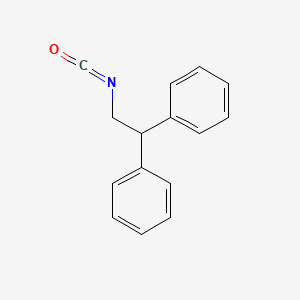
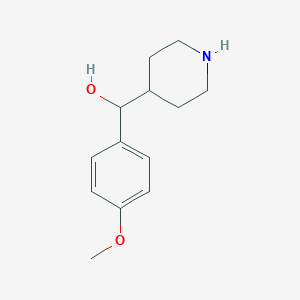
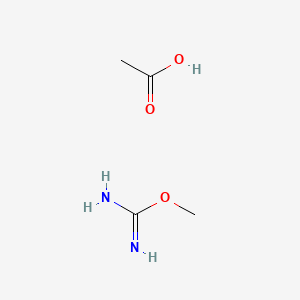


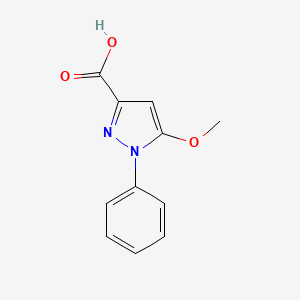
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
